2-Oxoglutarate(1-)

Overview

Description

2-Oxoglutarate(1-), also known as α-ketoglutarate, is a pivotal metabolite in the tricarboxylic acid (TCA) cycle, serving as a carbon skeleton for nitrogen assimilation and a substrate for diverse enzymatic reactions . It is a key intermediate linking carbon and nitrogen metabolism, acting as a precursor for glutamate synthesis via glutamate dehydrogenase (GLDH) and glutamate synthase (GS/GOGAT) pathways . Beyond its metabolic roles, 2-oxoglutarate functions as a co-substrate for 2-oxoglutarate-dependent oxygenases, which regulate processes ranging from collagen biosynthesis to epigenetic modifications (e.g., histone demethylation) . Its intracellular concentration fluctuates dynamically in response to nutrient availability and stress, positioning it as a master metabolic regulator .

Scientific Research Applications

Biochemical Significance

2-Oxoglutarate plays a crucial role in cellular metabolism, acting as a substrate for several enzymes, including 2-oxoglutarate-dependent dioxygenases. These enzymes are involved in various biological processes such as amino acid metabolism, hypoxia response, and epigenetic regulation.

Key Functions:

- Energy Production: As an intermediate in the TCA cycle, 2-OG is vital for ATP production.

- Biosynthesis: It serves as a precursor for the synthesis of amino acids and neurotransmitters.

- Regulatory Role: 2-OG is implicated in cellular signaling pathways that regulate gene expression and metabolic processes.

Pharmacological Applications

Recent studies have highlighted the potential of 2-oxoglutarate and its derivatives as therapeutic agents. These compounds have been investigated for their ability to modulate enzyme activity, particularly in the context of cancer and metabolic disorders.

Drug Development:

- Inhibition of Oncogenic Pathways: Research indicates that 2-OG derivatives can inhibit the activity of certain oncogenic enzymes, offering a potential strategy for cancer treatment .

- Regulation of Hypoxia-Inducible Factors: 2-Oxoglutarate is known to regulate hypoxia-inducible factors (HIFs), which are critical in cancer progression and adaptation to low oxygen conditions .

Study on Methanosarcina mazei:

A study demonstrated that increased concentrations of 2-OG activate glutamine synthetase (GS) in Methanosarcina mazei, leading to enhanced enzymatic activity. The research found that a concentration of 12.5 mM 2-OG was necessary for optimal GS activity, indicating its role as a regulatory metabolite .

FTO Gene and Obesity:

Another significant study linked variants in the FTO gene to obesity through its interaction with 2-oxoglutarate-dependent oxygenases. The findings suggest that manipulating these pathways could provide new avenues for obesity treatment .

Table: Summary of Research Applications of 2-Oxoglutarate

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Regulation | Involvement in TCA cycle and energy production | Essential for ATP synthesis |

| Cancer Therapy | Modulation of oncogenic pathways via enzyme inhibition | Potential therapeutic target |

| Hypoxia Response | Regulation of HIFs through oxygenase activity | Critical for adaptation to low oxygen |

| Amino Acid Biosynthesis | Precursor for neurotransmitter synthesis | Important for neurotransmitter balance |

| Gene Expression Regulation | Influence on epigenetic modifications through dioxygenases | Affects transcriptional regulation |

Chemical Reactions Analysis

Role in Enzymatic Reactions

2-Oxoglutarate participates in several enzymatic reactions, primarily as a cosubstrate for dioxygenases. These enzymes utilize 2-oxoglutarate along with molecular oxygen to catalyze the oxidation of various substrates, yielding succinate and carbon dioxide as byproducts.

-

Dioxygenase Reactions : The Fe(II)-dependent dioxygenases utilize 2-oxoglutarate to facilitate substrate oxidation. The reaction typically follows this pathway:

This reaction illustrates the dual role of 2-oxoglutarate not only as a substrate but also as a source of reducing equivalents.

Interaction with Regulatory Proteins

Recent studies have shown that 2-oxoglutarate acts as a master regulator metabolite, influencing various signaling pathways and enzyme activities. For instance, it modulates the activity of the enzyme GlnA1 in Methanosarcina mazei, where increased concentrations of 2-oxoglutarate enhance enzyme activity significantly:

At concentrations around 12.5 mM, GlnA1 activity increased from negligible levels to approximately 7.8 U/mg .

Decarboxylation Reactions

The decarboxylation of 2-oxoglutarate is another significant reaction, particularly catalyzed by specific enzymes such as TET enzymes. These reactions can occur independently of substrate oxidation under certain conditions:

Studies indicate that more than 20% of 2-oxoglutarate can be consumed through decarboxylation without any substrate present, highlighting its versatile reactivity .

Kinetic Parameters

Kinetic studies on various derivatives of 2-oxoglutarate have provided insights into their efficiency and activity as cosubstrates for different enzymes:

| Derivative | IC50 (μM) | K_m (μM) | V_max (μM/min) |

|---|---|---|---|

| 2-Oxoglutarate | N/A | ~25 - 110 | ~383 |

| 3-Methyl-2OG | N/A | Similar | Comparable |

| 4-Methyl-2OG | N/A | Similar | Comparable |

These findings suggest that modifications to the oxo group can significantly impact the binding affinity and catalytic efficiency of these derivatives .

Selective Enhancement and Inhibition

Research has shown that certain derivatives can selectively enhance or inhibit the activity of dioxygenases, indicating potential therapeutic applications:

Q & A

Basic Research Questions

Q. What role does 2-Oxoglutarate(1-) play in cellular metabolism, and how can researchers experimentally validate its involvement in the TCA cycle?

- Methodological Answer : 2-Oxoglutarate(1-) is a key intermediate in the tricarboxylic acid (TCA) cycle, linking carbon metabolism with nitrogen assimilation. To validate its role, researchers can:

- Use gas chromatography-mass spectrometry (GC-MS) to quantify metabolite levels in biological samples under varying metabolic conditions .

- Perform enzyme activity assays (e.g., for 2-oxoglutarate dehydrogenase) using inhibitors like succinyl phosphonate to observe downstream effects on respiration and nitrogen assimilation .

- Conduct isotopic labeling experiments with -glutamate to track carbon flux through 2-oxoglutarate(1-) in the TCA cycle .

Q. What analytical techniques are recommended for quantifying 2-Oxoglutarate(1-) in complex biological matrices?

- Methodological Answer :

- High-performance liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) is commonly used. However, co-elution issues with structurally similar compounds (e.g., malate) may require optimized separation protocols or orthogonal methods like capillary electrophoresis .

- For tissue-specific analysis, laser microdissection combined with GC-MS can isolate and quantify metabolites in subcellular compartments .

Advanced Research Questions

Q. How can researchers address contradictory findings regarding the presence of a complete TCA cycle in organisms lacking 2-oxoglutarate dehydrogenase activity?

- Methodological Answer :

- In cyanobacteria, the absence of 2-oxoglutarate dehydrogenase was historically misinterpreted due to reliance on negative enzymatic assays. To resolve such contradictions:

- Employ genomic and proteomic screening to identify alternative enzymes (e.g., 2-oxoglutarate decarboxylase) that fulfill similar roles .

- Use metabolic flux analysis with isotopically labeled substrates to confirm carbon flow through non-canonical pathways .

- Validate findings with knockout strains to assess functional redundancy or compensatory mechanisms .

Q. How should experiments be designed to investigate the regulatory effects of 2-Oxoglutarate(1-) on nitrogen assimilation pathways?

- Methodological Answer :

- Experimental Design :

- Treat plant or microbial models (e.g., potato tuber slices or Corynebacterium cultures) with 2-Oxoglutarate(1-) analogs or pathway inhibitors .

- Measure changes in glutamate synthase activity and ammonia incorporation rates using spectrophotometric assays .

- Data Analysis :

- Apply multivariate statistical models (e.g., PCA) to correlate 2-Oxoglutarate(1-) levels with nitrogen-related metabolites (e.g., glutamine, asparagine) .

Q. What strategies are effective for resolving conflicting metabolic flux data involving 2-Oxoglutarate(1-) utilization?

- Methodological Answer :

- Combine dynamic -tracing with compartmentalized metabolic modeling to distinguish cytosolic vs. mitochondrial contributions .

- Cross-validate flux estimates using enzyme kinetic data (e.g., V and K values for 2-oxoglutarate dehydrogenase) under physiologically relevant conditions .

Q. Methodological Considerations Table

Comparison with Similar Compounds

Role in the TCA Cycle vs. Other Intermediates

2-Oxoglutarate occupies a unique position in the TCA cycle, bridging energy production and nitrogen metabolism. Compared to other TCA intermediates:

Key Findings :

- Under salt stress, 2-oxoglutarate is preferentially diverted to glutamate and proline biosynthesis, unlike citrate or malate, which are primarily linked to energy metabolism .

- In Arabidopsis thaliana, 2-oxoglutarate levels decrease with aging under both high and low nitrate conditions, whereas malate and fumarate show distinct trends depending on tissue type .

Enzymatic Utilization: 2-Oxoglutarate vs. Analogous Substrates

2-Oxoglutarate-Dependent Enzymes

Key Findings :

- P4H inhibitors like pyridine 2,5-dicarboxylate exhibit high specificity for 2-oxoglutarate-binding sites, unlike GDH, which is unaffected by these compounds .

- The 2-oxoglutarate dehydrogenase complex (OGDHc) shares structural components with 2-oxoadipate dehydrogenase but produces less reactive oxygen species (ROS), highlighting substrate-specific catalytic differences .

Metabolic Signaling vs. Structurally Similar Metabolites

2-Oxoglutarate is distinguished from other α-keto acids (e.g., pyruvate, oxaloacetate) by its dual role in metabolism and signaling:

Key Findings :

- 2-Oxoglutarate directly inhibits prolyl hydroxylases (PHDs), stabilizing HIF-1α under normoxia, whereas pyruvate indirectly affects HIF through redox changes .

Competitive Interactions in Assays and Inhibitor Design

2-Oxoglutarate’s structural analogs are often used to probe enzyme mechanisms:

Key Findings :

- Assays using 1-[14C]2-oxoglutarate may yield false signals due to uncoupled decarboxylation, underscoring the need for complementary methods like NADPH-coupled assays .

Properties

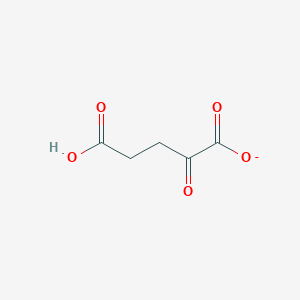

IUPAC Name |

5-hydroxy-2,5-dioxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGXRSRHYNQIFN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5O5- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297057 | |

| Record name | Pentanedioic acid, 2-oxo-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144509-68-2 | |

| Record name | Pentanedioic acid, 2-oxo-, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144509-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanedioic acid, 2-oxo-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.